molecular formula C8H6ClFO2S B6326636 4-Chloro-2-fluoro-3-(methylthio)benzoic acid CAS No. 159329-16-5

4-Chloro-2-fluoro-3-(methylthio)benzoic acid

Cat. No. B6326636
CAS RN: 159329-16-5
M. Wt: 220.65 g/mol
InChI Key: NVAZYGPSECIYRP-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-3-(methylthio)benzoic acid” is a chemical compound with the CAS Number: 159329-16-5 . It has a molecular weight of 220.65 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) . This indicates the presence of a benzene ring substituted with a chloro group, a fluoro group, a methylthio group, and a carboxylic acid group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

4-Chloro-2-fluoro-3-(methylthio)benzoic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-fluoro-3-(methylthio)benzyl alcohol. It has also been used in the synthesis of peptide-based drugs, as well as in the study of enzyme inhibition. This compound has been studied extensively for its potential use in the treatment of cancer. It has also been used in the study of the structure-activity relationships of compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(methylthio)benzoic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of proteins and nucleic acids. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. Additionally, this compound has been shown to bind to DNA and interfere with its replication.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of proteins and nucleic acids, as well as to bind to DNA and interfere with its replication. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-2-fluoro-3-(methylthio)benzoic acid in lab experiments is its high yield and low cost. Additionally, this compound is a relatively stable compound, making it easy to store and handle. However, this compound is a relatively toxic compound, and precautions should be taken when handling it. Additionally, it is difficult to assess the effects of this compound on biological systems due to its complex mechanism of action.

Future Directions

There are several potential future directions for research on 4-Chloro-2-fluoro-3-(methylthio)benzoic acid. One potential area of research is to further investigate the mechanism of action of this compound and its effects on biological systems. Additionally, further research could be done on the potential use of this compound in the treatment of cancer and other diseases. Additionally, further research could be done on the synthesis of this compound and other compounds related to it. Finally, research could be done on the potential use of this compound as a drug delivery system.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-chloro-2-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAZYGPSECIYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butylithium (2.5M in hexane, 140 ml) was added to a stirred, cooled solution of crude 2-chloro-6-fluorothioanisole (60.0 g) in dry tetrahydrofuran while maintaining the temperature below -70° C. The mixture was stirred at -78° C. for 3.5 hours then poured onto solid carbon dioxide pellets. It was stirred and allowed to warm to room temperature. It was evaporated to dryness and the residue was dissolved in water and washed with ether. The aqueous layer was acidified to pH1 and extracted with ether, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was triturated with hexane and filtered to give 4-chloro-2-fluoro-3-(methylsulphenyl)benzoic acid as a white solid, m.p. 183°-185° C.
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2-chloro-6-fluorothioanisole
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